![molecular formula C10H8N4O2 B1305213 4-(4-Nitrophenyl)pyrimidin-2-amine CAS No. 99361-84-9](/img/structure/B1305213.png)
4-(4-Nitrophenyl)pyrimidin-2-amine
Overview
Description
4-(4-Nitrophenyl)pyrimidin-2-amine is a chemical compound with the molecular formula C10H8N4O2 . It is stored in a dark place, under an inert atmosphere, at room temperature .
Synthesis Analysis
The synthesis of 4-(4-Nitrophenyl)pyrimidin-2-amine and its derivatives has been reported in several studies . For instance, one study designed and synthesized 25 4,6-diphenylpyrimidin-2-amine derivatives containing a guanidine moiety for potential use as anticancer chemotherapeutic agents .Molecular Structure Analysis
The molecular structure of 4-(4-Nitrophenyl)pyrimidin-2-amine has been analyzed in several studies . The compound has a molecular weight of 216.20 g/mol . Its InChI code is 1S/C10H8N4O2/c11-10-12-6-5-9 (13-10)7-1-3-8 (4-2-7)14 (15)16/h1-6H, (H2,11,12,13) and its InChI key is CEFMGOCCUMHYKX-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involving 4-(4-Nitrophenyl)pyrimidin-2-amine have been studied . For example, one study reported the design, synthesis, and biological evaluation of polyphenols with 4,6-diphenylpyrimidin-2-amine derivatives for the inhibition of Aurora kinase A .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(4-Nitrophenyl)pyrimidin-2-amine have been analyzed . The compound has a molecular weight of 216.20 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, and a rotatable bond count of 1 .Scientific Research Applications
Anticancer Agents
The compound has been used in the synthesis of CDK2 inhibitors which are potential anticancer agents . A study found that N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 inhibitors exhibited potent CDK2 inhibitory activity . Among them, one compound displayed sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines . This suggests that the compound could be developed into potent and selective CDK2 inhibitors for the treatment of cancer .
Antimicrobial Agents
The compound has also been used in the synthesis of antimicrobial agents . A study found that N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which were synthesized using the compound, showed promising antimicrobial activity . This suggests that the compound could be used to develop new molecules with novel modes of action to treat microbial infections .
Antiproliferative Agents
The compound has been used in the synthesis of antiproliferative agents . A study found that N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which were synthesized using the compound, showed promising antiproliferative activity against the oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) . This suggests that the compound could be used to develop new molecules with novel modes of action to treat cancer .
Molecular Docking Studies
The compound has been used in molecular docking studies . A study found that N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which were synthesized using the compound, displayed good docking scores within the binding pocket of selected proteins . This suggests that the compound could be used as a lead compound for rational drug designing .
Synthesis of Other Compounds
The compound is available from several suppliers and can be used in the synthesis of other compounds . This suggests that the compound could be used in various chemical reactions to produce other compounds for different applications .
Pharmacological Screening
The compound has been used in pharmacological screening . This suggests that the compound could be used in the development and testing of new drugs
Mechanism of Action
- AURKA is a serine/threonine kinase involved in cell cycle regulation, particularly during mitosis. It plays a crucial role in centrosome maturation, spindle assembly, and chromosome segregation .
Target of Action
Mode of Action
properties
IUPAC Name |
4-(4-nitrophenyl)pyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O2/c11-10-12-6-5-9(13-10)7-1-3-8(4-2-7)14(15)16/h1-6H,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEFMGOCCUMHYKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC=C2)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384982 | |
Record name | 4-(4-nitrophenyl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90384982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Nitrophenyl)pyrimidin-2-amine | |
CAS RN |
99361-84-9 | |
Record name | 4-(4-nitrophenyl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90384982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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